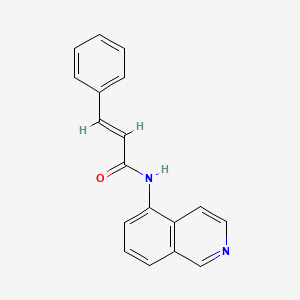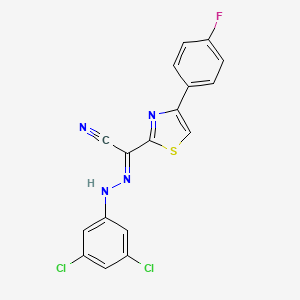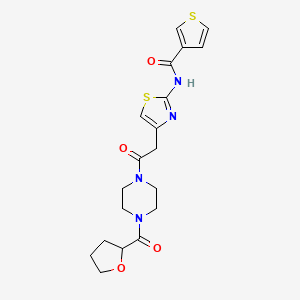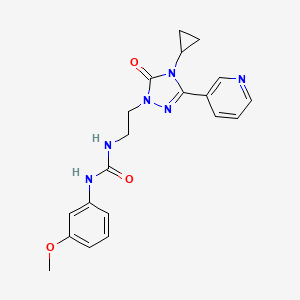
(2E)-N-(イソキノリン-5-イル)-3-フェニルプロプ-2-エンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-N-(isoquinolin-5-yl)-3-phenylprop-2-enamide is a chemical compound with the molecular formula C18H14N2O and a molecular weight of 274.323 g/mol. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
科学的研究の応用
(2E)-N-(isoquinolin-5-yl)-3-phenylprop-2-enamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activities, including anticancer properties, making it a potential candidate for drug development and therapeutic applications.
Medicine: Due to its biological activities, it is studied for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
準備方法
The synthesis of (2E)-N-(isoquinolin-5-yl)-3-phenylprop-2-enamide typically involves the Claisen–Schmidt condensation reaction. This reaction is carried out by reacting isoquinoline derivatives with substituted aldehydes in the presence of a base such as potassium hydroxide . The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反応の分析
(2E)-N-(isoquinolin-5-yl)-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups on the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
作用機序
The mechanism of action of (2E)-N-(isoquinolin-5-yl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. It is known to induce oxidative stress and DNA damage, leading to apoptosis in cancer cells . The compound upregulates pro-apoptotic genes such as p53 and Bax, which play crucial roles in the apoptotic pathway . Additionally, it may interact with other cellular targets, contributing to its overall biological effects .
類似化合物との比較
(2E)-N-(isoquinolin-5-yl)-3-phenylprop-2-enamide can be compared with other isoquinoline derivatives, such as:
Isoquinoline: A structural isomer of quinoline, known for its use in the synthesis of various alkaloids and pharmaceuticals.
1-Benzylisoquinoline: The structural backbone of many naturally occurring alkaloids, including papaverine.
Triazolo[3,4-a]isoquinoline chalcone derivatives: These compounds exhibit similar biological activities, including anticancer properties.
The uniqueness of (2E)-N-(isoquinolin-5-yl)-3-phenylprop-2-enamide lies in its specific structure and the resulting biological activities, which make it a valuable compound for scientific research and potential therapeutic applications .
特性
IUPAC Name |
(E)-N-isoquinolin-5-yl-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c21-18(10-9-14-5-2-1-3-6-14)20-17-8-4-7-15-13-19-12-11-16(15)17/h1-13H,(H,20,21)/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZCFXSYSCPTOQ-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC3=C2C=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC3=C2C=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2371980.png)




![2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamino)-benzoic acid](/img/structure/B2371985.png)





![2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-fluorobenzo[d]oxazole](/img/structure/B2371997.png)

